Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound characterized by the molecular formula C7H8N2O5 and a molecular weight of 200.15 g/mol. This compound is recognized for its significance as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. It is also known by its CAS number 89694-35-9 and has various synonyms, including Ethyl 2-(2,4,5-trioxo-1-imidazolidinyl)acetate and Ethyl (2,4,5-trioxoimidazolidine-1-yl)acetate .
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is derived from the condensation of ethyl glycinate with urea under controlled conditions. This compound falls under the category of imidazolidinone derivatives, which are known for their diverse biological activities. Its classification includes being a synthetic organic compound primarily utilized in medicinal chemistry and agrochemical applications .
The synthesis of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate typically involves a condensation reaction between ethyl glycinate and urea. This reaction is conducted in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imidazolidinone ring. The process may include several steps to optimize yield and purity.
The general synthetic route includes:
The structure of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate features an imidazolidinone ring with three carbonyl groups (trioxo) attached to it. The presence of an acetate group contributes to its reactivity.
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate can undergo several chemical transformations:
These reactions are important for modifying the compound's structure to enhance its biological activity or to develop new derivatives with specific properties.
The mechanism of action for Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is primarily based on its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound's structure allows it to form hydrogen bonds and engage in various non-covalent interactions due to the presence of multiple carbonyl groups and the imidazolidinone ring.
This interaction can potentially inhibit the function of target biomolecules, making it a subject of interest in drug development for antimicrobial and anticancer applications .
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate is typically characterized by:
The chemical properties include:
Relevant analyses such as NMR spectroscopy (both and ) are employed to confirm structural integrity and purity during synthesis .
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate has a broad range of applications in scientific research:
Parabanic acid derivatives demonstrate potent inhibition of thymidine phosphorylase (TP), a pivotal enzyme in pyrimidine salvage pathways and tumor angiogenesis. Rational drug design leveraging this scaffold capitalizes on its ability to mimic the planar, electron-rich characteristics of the proposed oxacarbenium ion transition state during thymidine phosphorolysis. Molecular docking studies using human TP crystal structures (PDB: 1UOU) reveal that 3-arylalkyl-2,4,5-trioxoimidazolidine derivatives occupy both the thymine and phosphate binding pockets through:
The ethyl acetate sidechain in Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate provides synthetic flexibility for generating amide or acid bioisosteres that enhance TP binding affinity. Structure-activity relationship (SAR) studies identify optimal activity when lipophilic groups (e.g., phenethyl) are appended to the imidazolidine nitrogen, while polar terminal functions (e.g., carboxamide) improve solubility. Representative derivatives exhibit IC50 values against E. coli TP in the 40–85 μM range, demonstrating competitive inhibition kinetics:
Table 1: Inhibitory Activity of Parabanic Acid Derivatives Against E. coli Thymidine Phosphorylase
Compound | R-Group | IC50 (μM) | Inhibition Type |
---|---|---|---|
32 | 3-Phenylpropylamide | 40 ± 2.1 | Competitive |
31 | 4-Phenylbutylamide | 66 ± 3.4 | Competitive |
28 | 2-Phenethylamide | 85 ± 4.7 | Mixed |
Source: [2]
These non-nucleoside inhibitors circumvent the pharmacokinetic limitations (e.g., high polarity, poor membrane permeability) of classical uracil-based TP inhibitors by eliminating zwitterionic character while maintaining sub-100 μM potency [2] [7].
TP inhibition has evolved through three distinct pharmacological eras:
Nucleobase Analogues (1990s): Early inhibitors like 5-chloro-6-[1-(2-iminopyrrolidinyl)methyl]uracil hydrochloride (TPI, IC50 ≈ 23 nM) demonstrated exceptional potency by structurally mimicking thymine. However, their highly ionic nature and rapid clearance limited in vivo efficacy despite promising tumor growth reduction in murine models [7] [4].
Non-Nucleoside Heterocycles (2000s): Virtual screening campaigns against the NCI/ACD databases identified 7-deazaxanthine and hydantoin scaffolds as novel TP inhibitory chemotypes with IC50 values of ≈100 μM. Though less potent than TPI, these neutral compounds exhibited superior cellular penetration and oral bioavailability, validating non-uracil approaches [2] [7].
Parabanic Acid Era (2010–Present): Structure-based optimization of the hydantoin lead yielded 2,4,5-trioxoimidazolidines with optimized enzyme binding. The conformational flexibility of Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate derivatives enables adaptive binding to both "open" and "closed" TP conformations—a key advancement over rigid nucleoside analogs. Modern design incorporates prodrug strategies (e.g., nitroimidazolyl derivatives) for tumor-selective activation under hypoxic conditions [2] [10].
Table 2: Evolution of Thymidine Phosphorylase Inhibitor Chemotypes
Generation | Representative Compound | IC50 | Advantages | Limitations |
---|---|---|---|---|
Nucleobase | TPI | 23 nM | High potency | Poor oral bioavailability; zwitterionic |
Non-Nucleoside | 7-Deazaxanthine | 98 μM | Neutral; cell-penetrant | Moderate potency |
Parabanic Acid | 3-(2,4,5-Trioxo-3-phenylethyl-imidazolidin-1-yl)propionamide | 40 μM | Balanced potency & permeability | Requires prodrug optimization |
TP (platelet-derived endothelial cell growth factor, PD-ECGF) drives tumor angiogenesis through enzymatic and non-enzymatic mechanisms:
Ethyl 2-(2,4,5-trioxoimidazolidin-1-yl)acetate-derived TP inhibitors disrupt this angiogenic cascade at two nodes:
Combination studies demonstrate synergistic antitumor effects when TP inhibitors precede taxane or platinum-based chemotherapy—attributed to improved tumor perfusion and reduced interstitial fluid pressure [5] [8]. This multi-modal activity positions parabanic acid derivatives as pivotal agents in next-generation anti-angiogenic regimens.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0